9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one
Description
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one is a spirocyclic compound featuring a fused oxa-diaza ring system. Its molecular formula is C₈H₁₃N₂O₂ (free base) or C₈H₁₅ClN₂O₂ as the hydrochloride salt (CAS: 1609395-85-8) . The compound’s spiro architecture combines a cyclohexane ring with a 1,3-dioxolane moiety, stabilized by a ketone group at position 7. It is typically stored at 2–8°C and transported under controlled conditions due to its sensitivity .
The compound is primarily utilized in pharmaceutical research, particularly in the development of receptor ligands. For example, spirocyclic diaza-oxa structures are explored for their affinity to sigma receptors, which are implicated in neurological disorders .
Properties
Molecular Formula |
C8H14N2O2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
9-methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C8H14N2O2/c1-10-6-8(2-3-9-5-8)12-4-7(10)11/h9H,2-6H2,1H3 |
InChI Key |
OJTKEOATCNOGGW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(CCNC2)OCC1=O |
Origin of Product |
United States |
Preparation Methods
Procedure:
- Starting Material: A precursor bearing a 2,9-diazaspiro[4.5]decan-8-one framework with appropriate substituents.
- Key Reagents: Potassium tert-butoxide (t-BuOK) or other strong bases to induce intramolecular cyclization.
- Conditions: Typically performed at low temperatures (0°C to room temperature) in anhydrous solvents such as tetrahydrofuran (THF).
- Mechanism: The base deprotonates the amino group, facilitating nucleophilic attack on an electrophilic carbonyl carbon, leading to spirocyclic ring closure.
Example:
- As described in recent medicinal chemistry literature, the cyclization of acyclic precursors with suitable amino alcohols or amino ketones under basic conditions yields the desired spirocyclic framework efficiently.
Multistep Synthesis via Epoxide Intermediates
A more sophisticated route involves the formation of epoxide intermediates, which undergo thermal or nucleophilic ring-opening reactions to generate amino alcohols, subsequently cyclized to form the spiro structure.
Procedure:
- Step 1: Preparation of epoxide using Corey–Chaykovsky reagent or similar epoxidation reagents.
- Step 2: Nucleophilic ring-opening with arylamines or amino alcohols to produce aminoalcohol intermediates.
- Step 3: Acylation of amino groups followed by intramolecular cyclization under basic conditions to form the spirocyclic core.
Example:
- In one study, epoxide 7 was prepared via Corey–Chaykovsky reaction, then opened with arylamines to give aminoalcohols, which upon acylation and cyclization yielded the target compound.
Amide Formation Followed by Cyclization
Another route involves the formation of amides from amino acids or amines, followed by cyclization to form the heterocyclic core.
Procedure:
Example:
- Methylation of the nitrogen atom in the heterocycle can be achieved using methyl iodide or dimethyl sulfate under controlled conditions.
Key Reagents and Conditions Summary
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Epoxidation | Corey–Chaykovsky reagent | 0°C to room temperature | Epoxide formation |
| Nucleophilic ring-opening | Aromatic amines or amino alcohols | Reflux or ambient | Amino alcohol formation |
| Cyclization | Potassium tert-butoxide | 0°C to room temperature | Spirocyclic ring closure |
| Methylation | Methyl iodide or dimethyl sulfate | Reflux | N-methyl group introduction |
Research Findings and Data Tables
Recent studies, including those published in Journal of Medicinal Chemistry, have demonstrated the efficiency of these methods, with yields often exceeding 70%. For example:
Notes on Purification and Characterization
Post-synthesis, purification typically involves:
- Column chromatography on silica gel using DCM/MeOH mixtures.
- Recrystallization from suitable solvents like ethanol or ethyl acetate.
- Structural confirmation via NMR, HRMS, and IR spectroscopy.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Benzothiazolyl and dimethylaminophenyl groups (C₁₉H₂₁N₃O₃) introduce π-π stacking and hydrogen-bonding capabilities, critical for targeting specific protein domains .
Synthetic Pathways :
- The parent compound, 1,4-dioxaspiro[4.5]decan-8-one (CAS: 4746-97-8), serves as a common precursor. Modifications include acylation, hydrazine cyclization, and reductive amination to introduce diaza functionalities .
- For example, the target compound is synthesized via reductive amination of ketone intermediates with methylamine, whereas tert-butyl derivatives require ester hydrolysis and carbamate formation .
Biological Activity :
- The target compound’s sigma-2 receptor affinity is attributed to its spirocyclic rigidity and optimal nitrogen spacing, whereas benzothiazole-containing analogues (C₁₉H₂₁N₃O₃) exhibit fluorescence properties useful in bioimaging .
Physicochemical Properties :
Biological Activity
9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one, also known by its CAS number 1609395-85-8, is a compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and analgesia. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is CHClNO, with a molecular weight of 206.67 g/mol. The compound features a spirocyclic framework which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 206.67 g/mol |
| CAS Number | 1609395-85-8 |
| Structure | Spirocyclic |
Pharmacological Studies
A study published in Molecules highlights the synthesis and evaluation of spirocyclic derivatives that exhibit dual activity at μ-opioid and δ-opioid receptors. These findings suggest that this compound may share similar pharmacological profiles, potentially leading to effective pain management therapies without the severe side effects commonly associated with traditional opioids .
Case Studies
- Analgesic Efficacy : In a preclinical study involving rat models, compounds structurally related to this compound were tested for their analgesic properties. Results indicated that these compounds significantly reduced pain responses in subjects subjected to inflammatory pain models .
- Neuropharmacological Effects : Another study assessed the neuropharmacological effects of similar spirocyclic compounds on G protein-coupled receptors (GPCRs). The findings revealed that these compounds could modulate receptor activity effectively, indicating their potential as therapeutic agents for neurological disorders .
Q & A
Q. What are the optimal synthetic conditions for 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-8-one to maximize yield and minimize side reactions?
The synthesis of spirocyclic compounds like this compound requires precise control of reaction parameters. Key steps involve cyclization and nitrogen/oxygen incorporation into the bicyclic framework. Studies indicate that reaction temperatures between 10°C–50°C are optimal for balancing yield and side-product suppression . Lower temperatures (-10°C) may slow undesired decomposition, while higher temperatures (>50°C) risk intermediate degradation. Solvent choice (e.g., THF or dioxane) and stoichiometric ratios of reactants (e.g., pyrrolidine in excess) also influence reaction efficiency .
Q. How can spectroscopic techniques (IR, UV, NMR) confirm the structural integrity of this compound?
- IR Spectroscopy : Characteristic absorption bands for benzylic C-H stretching (shifted due to electron-withdrawing groups like O and N in the spirocyclic core) and carbonyl (C=O) stretches at ~1700 cm⁻¹ are critical markers .
- NMR : The sp³-hybridized carbons in the spirocyclic system produce distinct ¹³C NMR signals (e.g., quaternary carbons at 60–70 ppm). Protons adjacent to nitrogen/oxygen atoms show deshielded ¹H NMR peaks .
- UV-Vis : Conjugation between aromatic substituents (if present) and the diazaspiro core results in absorption maxima between 250–300 nm, aiding in structural validation .
Q. What precautions are necessary to maintain compound stability during experimental workflows?
While the hydrochloride salt form enhances stability, decomposition risks arise from prolonged exposure to moisture, light, or elevated temperatures. Storage at 2–8°C is recommended for long-term preservation, but during experiments, inert atmospheres (N₂/Ar) and anhydrous solvents (e.g., dry THF) minimize hydrolytic degradation .
Advanced Research Questions
Q. How do substitution patterns on the diazaspiro core influence biological activity (e.g., antimicrobial or anticancer effects)?
Modifications to the nitrogen or oxygen positions (e.g., methyl groups at N9) alter electronic and steric profiles, impacting interactions with biological targets. For example:
- Methyl substitution at N9 enhances lipophilicity, potentially improving membrane permeability .
- Aryl substituents (e.g., benzothiazolyl groups) on adjacent positions may engage in π-π stacking with enzyme active sites, as seen in related spirocyclic compounds .
Comparative studies of analogs (e.g., 6-Methyl-6,9-diazaspiro[4.5]decane dihydrochloride) suggest that stereochemistry at chiral centers (4 stereogenic centers in some derivatives) critically affects target selectivity .
Q. What challenges arise in crystallographic analysis of this compound, and how can SHELX software address them?
The spirocyclic structure introduces conformational rigidity, complicating crystal packing. SHELX programs (e.g., SHELXL) are widely used for refining such structures due to their robustness with high-resolution data and twin-resolution capabilities. Key steps include:
- Data collection : High-resolution (<1.0 Å) X-ray diffraction data to resolve overlapping electron densities.
- Twinned data refinement : SHELXL’s HKLF5 format handles twinning, common in spirocyclic systems .
- Hydrogen bonding analysis : SHELXPRO visualizes interactions stabilizing the spirocyclic conformation .
Q. How can regioselectivity issues in derivatization reactions (e.g., aldol condensations) be mitigated?
Regioselectivity in spirocyclic systems is highly sensitive to substituent electronic effects. For example:
- Electron-withdrawing groups (e.g., carbonyl) direct nucleophilic attacks to α-positions.
- Steric hindrance : Bulky substituents (e.g., benzothiazolyl) block specific reaction sites.
In FR901483 syntheses, aldol reactions on azaspiro intermediates required temperature modulation (e.g., 65°C reflux in THF) and protecting groups to control regioselectivity .
Q. What methodologies are used to investigate the compound’s mechanism of action in pharmacological contexts?
- Molecular docking : Simulates binding to targets (e.g., kinases) using software like AutoDock.
- Enzyme inhibition assays : Measure IC₅₀ values against purified enzymes (e.g., proteases) .
- Cellular assays : Evaluate cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
